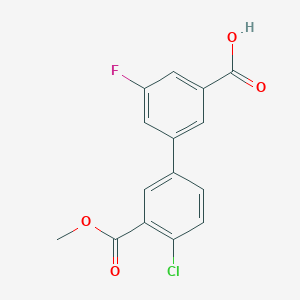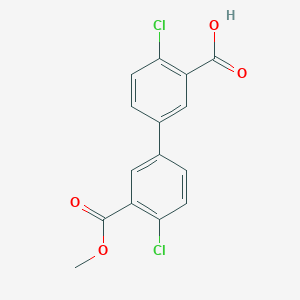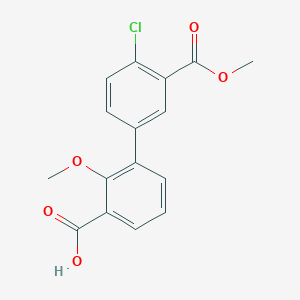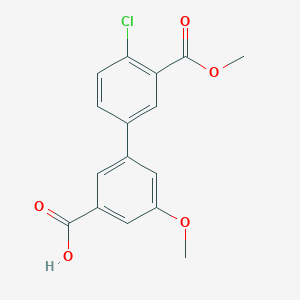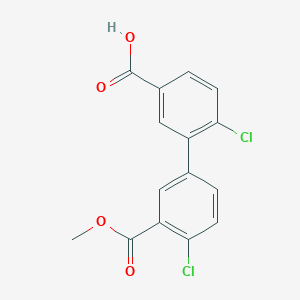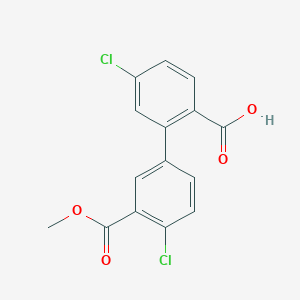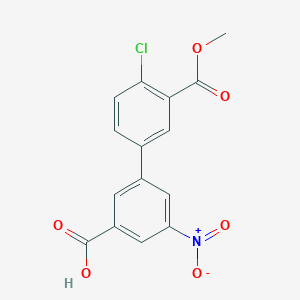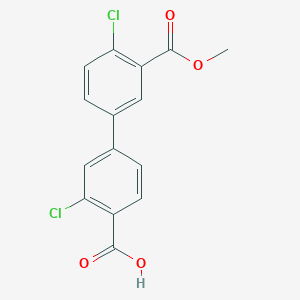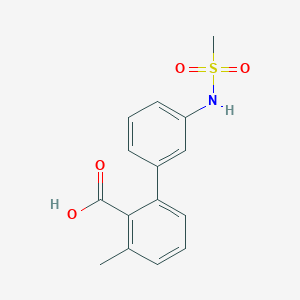
5-Hydroxy-3-(3-methylsulfonylaminophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-3-(3-methylsulfonylaminophenyl)benzoic acid (MSA-PABA) is an organic compound with a molecular weight of 287.3 g/mol. It is a white solid, soluble in water and ethanol, and has a melting point of 121-123°C. MSA-PABA is a derivative of para-aminobenzoic acid (PABA) and is used in a variety of scientific research applications. It is also known as 3-Methylsulfonylamino-5-hydroxybenzoic acid, N-Methylsulfonyl-5-hydroxybenzoic acid, and 3-(Methylsulfonyl)aminophenyl 5-hydroxybenzoate.
科学的研究の応用
MSA-PABA is used in a variety of scientific research applications. It is a useful reagent for the synthesis of other compounds, such as derivatives of PABA, and has been used in the development of new drugs. It is also used in the synthesis of peptide and peptide-like molecules, and has been used as a substrate for the enzymatic synthesis of amino acids. Additionally, MSA-PABA has been used as a fluorescent probe for the detection of enzymes, and as a chromogenic reagent for the detection of proteins.
作用機序
MSA-PABA is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 is an enzyme involved in the biosynthesis of prostaglandins, which are important mediators of inflammation. 5-LOX is an enzyme involved in the biosynthesis of leukotrienes, which are also important mediators of inflammation. By inhibiting these enzymes, MSA-PABA may be able to reduce inflammation.
Biochemical and Physiological Effects
MSA-PABA has been shown to have anti-inflammatory and antioxidant effects in animal models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce oxidative stress. Additionally, MSA-PABA has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
実験室実験の利点と制限
The main advantage of using MSA-PABA in laboratory experiments is its relatively low cost and availability. Additionally, MSA-PABA is relatively stable and can be stored at room temperature for long periods of time. The main limitation of using MSA-PABA is its low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
The potential applications of MSA-PABA are still being explored. Possible future directions include further research into its anti-inflammatory and antioxidant effects, as well as its potential use in the development of new drugs. Additionally, further research into the mechanism of action of MSA-PABA could lead to the development of more effective inhibitors of enzymes such as COX-2 and 5-LOX. Additionally, further research into the synthesis of MSA-PABA could lead to the development of more efficient and cost-effective methods of production.
合成法
MSA-PABA can be synthesized from para-aminobenzoic acid (PABA) and methylsulfonyl chloride (MSCl) in a two-step process. In the first step, PABA is reacted with MSCl in the presence of a base such as sodium carbonate or potassium carbonate to form the intermediate product, 3-methylsulfonylaminophenyl benzoate. In the second step, the intermediate product is hydrolyzed with dilute hydrochloric acid to form MSA-PABA.
特性
IUPAC Name |
3-hydroxy-5-[3-(methanesulfonamido)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-21(19,20)15-12-4-2-3-9(6-12)10-5-11(14(17)18)8-13(16)7-10/h2-8,15-16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVPBFOHSQSJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692063 |
Source


|
| Record name | 5-Hydroxy-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3-(3-methylsulfonylaminophenyl)benzoic acid | |
CAS RN |
1261940-69-5 |
Source


|
| Record name | 5-Hydroxy-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


